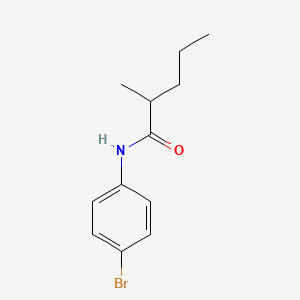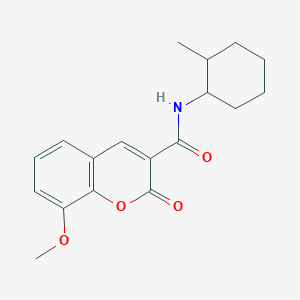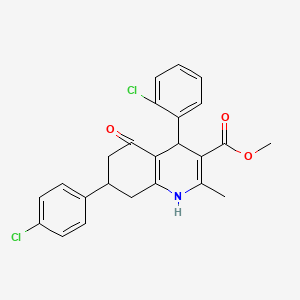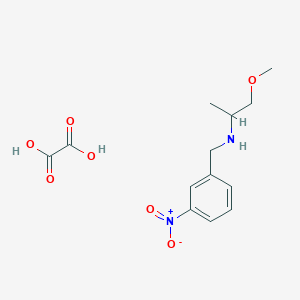![molecular formula C14H12N4OS B5180447 N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5180447.png)
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide is a complex organic compound that features a unique combination of imidazole, pyridine, and thiophene moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazole Ring: Starting with a pyridine derivative, the imidazole ring is introduced through a cyclization reaction involving glyoxal and ammonia.
Attachment of the Thiophene Ring: The thiophene ring is then attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs with benzene or furan rings.
Properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(12-3-7-20-9-12)17-8-11-2-1-4-16-13(11)18-6-5-15-10-18/h1-7,9-10H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNPVZDLWPCKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5180384.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)



![1-[(2-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5180434.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone](/img/structure/B5180441.png)
![2-[(1-BENZOFURAN-2-YL)FORMAMIDO]HEXANOIC ACID](/img/structure/B5180455.png)
![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5180456.png)
![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5180476.png)
